
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis details for "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate" are not directly available, related research on pyridine derivatives provides insight into possible synthetic pathways. For example, the synthesis of related pyridine and pyridinium compounds involves strategic functionalization and nucleophilic substitution reactions, indicating the versatility and complexity of synthesizing such molecules (Korotaev et al., 2013).
Molecular Structure Analysis
The molecular structures of pyridine derivatives, including nitro-, methyl-, and chloro-substituted variants, have been extensively studied. For instance, gas-phase electron diffraction studies reveal the detailed geometry of variously substituted pyridine N-oxides, providing a basis for understanding the structural nuances of similar compounds (Chiang & Song, 1983).
Chemical Reactions and Properties
The reactivity of pyridine-based compounds often involves their participation in 1,3-dipolar cycloadditions, showcasing their utility in constructing complex and fused ring systems. Such reactions underscore the compound's versatility and the ability to form diverse chemical architectures (Korotaev et al., 2013).
科学的研究の応用
Synthesis and Structural Studies
Pyridine derivatives, including those modified with nitro groups, have been extensively studied for their synthesis methods, structural characterizations, and applications in creating complex organic molecules. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives demonstrates the versatility of pyridine compounds as building blocks in organic chemistry, offering pathways to novel drug molecules and materials (Figueroa‐Pérez et al., 2006).
Molecular Structures and Spectroscopy
Investigations into the molecular structures of pyridine-N-oxides highlight the significance of such studies in understanding the electronic properties and reactivity of pyridine derivatives. Detailed structural parameters obtained through electron diffraction shed light on the influence of different substituents on the molecular geometry and potential reactivity (Chiang & Song, 1983).
Catalytic and Biological Applications
Research on pyridine derivatives often explores their catalytic applications and biological activities. The synthesis of novel pyrrolidines through cycloaddition reactions demonstrates the potential of pyridine-based compounds in synthesizing bioactive molecules, which could have implications in pharmaceutical sciences and medicinal chemistry (Żmigrodzka et al., 2022).
Materials Science and Engineering
Pyridine compounds play a crucial role in the development of materials science, particularly in the synthesis of polyimides and other polymers with specific electronic and mechanical properties. The synthesis of novel polyimides from pyridine-containing dianhydrides showcases the relevance of pyridine derivatives in creating materials with desirable thermal stability and mechanical strength (Wang et al., 2006).
作用機序
The exact mechanism of action of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate” is not fully understood.
Safety and Hazards
特性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)8-3-2-7(14)5-9(8)15/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLSUTAFRVZWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

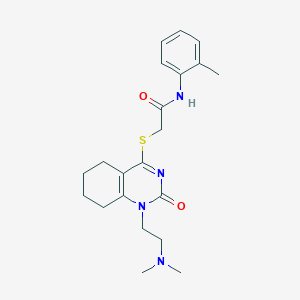
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
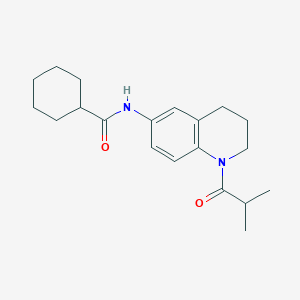
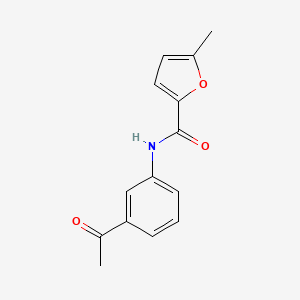
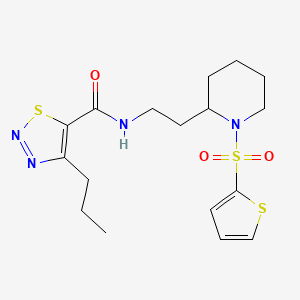
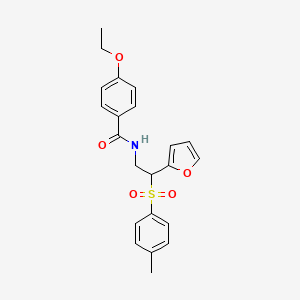
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)